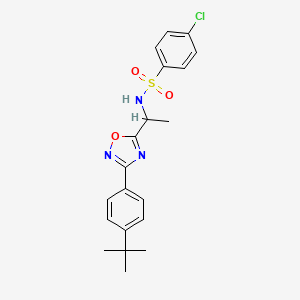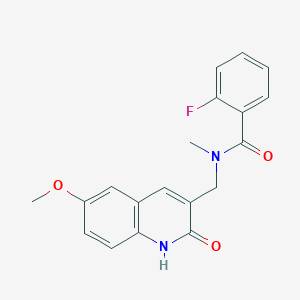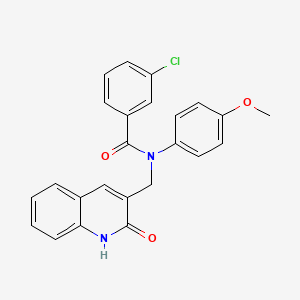![molecular formula C22H22N2O3S B7698438 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide, also known as MPB-ASA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mécanisme D'action
The mechanism of action of 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have also suggested that this compound may have a role in regulating cell cycle progression and inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide in lab experiments is its specificity for COX-2, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide. One area of interest is in the development of more efficient synthesis methods for this compound, which could increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and inflammatory diseases. Other potential future directions include exploring the use of this compound as a diagnostic tool for cancer and investigating its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a valuable compound for scientific research, with a range of potential applications in the fields of cancer research and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic uses, but the promising results of existing studies suggest that this compound could be a valuable tool for researchers in the future.
Méthodes De Synthèse
The synthesis of 2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide involves the reaction of 4-methylbenzylamine with 2-acetylamino benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to yield this compound. This method has been shown to be efficient and reliable, with high yields and purity.
Applications De Recherche Scientifique
2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide has been studied for its potential use in a range of scientific research applications. One area of interest is in the field of cancer research, where this compound has been shown to have anti-tumor effects. Studies have also explored the use of this compound in the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, this compound has been investigated for its potential as a diagnostic tool for certain types of cancer.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-19(15-13-18)16-24(28(26,27)21-10-6-3-7-11-21)17-22(25)23-20-8-4-2-5-9-20/h2-15H,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSPISWUQOABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

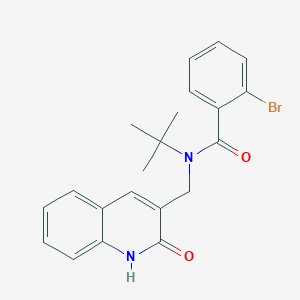
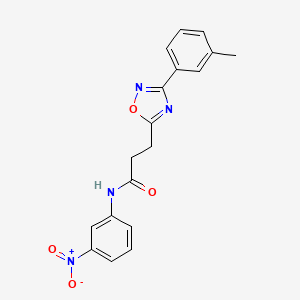

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)



![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
